molecular formula C22H30N6OS B2555657 N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 954030-05-8

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide

Cat. No. B2555657
M. Wt: 426.58
InChI Key: FAMSZRBDRICJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C22H30N6OS and its molecular weight is 426.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidines, a class closely related to the compound , in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity. Synthesis efforts aimed at modifying the structural components of these compounds have led to variants with significant anti-inflammatory properties and a better therapeutic index compared to traditional NSAIDs like phenylbutazone and indomethacin. These findings suggest a promising direction for the compound's application in developing safer anti-inflammatory medications (Auzzi et al., 1983).

Anticancer and Anti-lipoxygenase Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown potential in inhibiting cancer cell proliferation and lipoxygenase, an enzyme involved in the inflammation process. The structure-activity relationship (SAR) analysis of these derivatives provides insights into designing more effective anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidin derivatives has been explored, with several compounds showing significant activity against both Gram-positive and Gram-negative bacteria. This research opens up avenues for using these derivatives in developing new antimicrobial agents to combat resistant bacterial strains. The synthesis of these compounds and their structural modifications play a critical role in enhancing their efficacy as antibacterial agents (Khobragade et al., 2010).

Herbicidal Activity

Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives has also identified their potential as herbicides. The synthesis of novel derivatives and evaluation of their herbicidal activity against various plant species indicate that specific compounds within this class can effectively inhibit plant growth. This finding suggests a possible application in developing new herbicidal formulations to manage weed populations in agricultural settings (Luo et al., 2019).

Phosphodiesterase Inhibitors

Compounds based on the pyrazolo[3,4-d]pyrimidinone structure have been identified as potent and selective inhibitors of phosphodiesterase (PDE), with implications for treating various conditions associated with cognitive impairment. These inhibitors show promise in addressing cognitive deficits linked to neurodegenerative and neuropsychiatric diseases by modulating the levels of cyclic nucleotides within the brain (Dumaitre & Dodic, 1996).

properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-3-13-24-20-18-16-25-28(21(18)27-22(26-20)30-4-2)15-14-23-19(29)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,16H,3-4,8,11-15H2,1-2H3,(H,23,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMSZRBDRICJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.